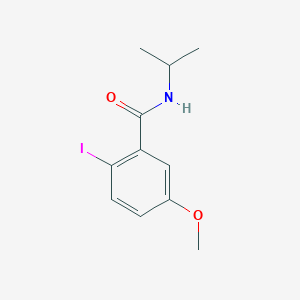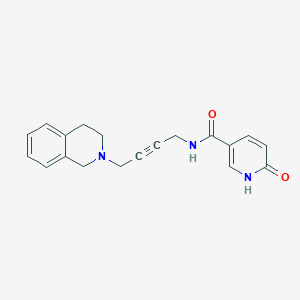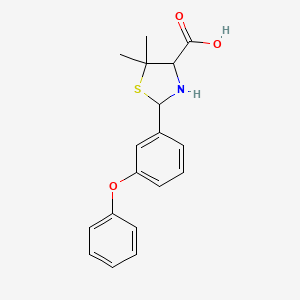![molecular formula C20H17ClN6O2 B2533128 N-(2-Phényléthyl)-2-(3-(4-chlorophényl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acétamide CAS No. 893942-90-0](/img/structure/B2533128.png)
N-(2-Phényléthyl)-2-(3-(4-chlorophényl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been used as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 .
Synthesis Analysis
The synthesis of such compounds involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by a reaction with hydrazine . This results in the formation of 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and reactions with hydrazine .Applications De Recherche Scientifique
- Des chercheurs ont étudié les propriétés antiprolifératives de ce composé contre diverses lignées cellulaires cancéreuses humaines. Il a montré des résultats prometteurs dans l'inhibition de la croissance cellulaire et de la prolifération, en particulier dans les cancers gynécologiques .
- L'échafaudage de la [1,2,3]triazolo[4,5-d]pyrimidine sert de modèle pour la conception de nouveaux inhibiteurs de LSD1 .
- Des chercheurs ont synthétisé des dérivés contenant de l'hydrazine par hybridation moléculaire, combinant l'échafaudage de la triazolo-pyrimidine avec des fragments d'hydrazine .
- Des chercheurs ont identifié des descripteurs clés pour les dérivés de la [1,2,3]triazolo[4,5-d]pyrimidine, aidant au criblage et à la conception des médicaments .
Activité antiproliférative contre les cellules cancéreuses
Inhibition de la déméthylase 1 spécifique à la lysine (LSD1)
Hybridation moléculaire et composés hybrides
Études computationnelles et prédiction des médicaments
Procédure de rétro-Diels-Alder (RDA) pour la synthèse
En résumé, ce composé est prometteur dans la recherche sur le cancer, l'épigénétique et le développement de médicaments. Sa structure unique et ses applications diverses en font un sujet fascinant pour des recherches plus approfondies. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also displayed potent dual activity against the examined cell lines and CDK2 .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinases (CDKs), particularly CDK2. This compound inhibits CDK2 activity, which is crucial for cell cycle regulation and proliferation . The inhibition occurs through binding to the active site of CDK2, preventing the phosphorylation of key substrates necessary for cell cycle progression.
Cellular Effects
The effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in tumor cells.
Molecular Mechanism
At the molecular level, 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, the compound has been shown to interact with other biomolecules, such as p53 and Bcl-2, enhancing its pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity profile.
Transport and Distribution
Within cells and tissues, 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. In the nucleus, the compound exerts its effects on cell cycle regulation and gene expression, while in the cytoplasm, it interacts with various signaling proteins to modulate cellular functions.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-15-6-8-16(9-7-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQZXVUFWWJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)


![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)
![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)

![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
